(±)9,10-DiHOME

Metabolism Brown Adipose Tissue Calcium Signaling

(±)9,10-DiHOME (9,10-dihydroxy-12Z-octadecenoic acid, CAS 263399-34-4) is the sEH-catalyzed diol metabolite of the cytochrome P450-derived epoxide 9,10-EpOME (leukotoxin), arising from the most abundant dietary polyunsaturated fatty acid, linoleic acid. It functions as an oxidized lipid mediator implicated in pain perception, adipocyte signaling, immune modulation, and mitochondrial toxicity.

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
Cat. No. B1241868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)9,10-DiHOME
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C(CCCCCCCC(=O)O)O)O
InChIInChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-
InChIKeyXEBKSQSGNGRGDW-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-DiHOME for Research Procurement: Lipid Mediator Identity and Differentiated Biological Profile


(±)9,10-DiHOME (9,10-dihydroxy-12Z-octadecenoic acid, CAS 263399-34-4) is the sEH-catalyzed diol metabolite of the cytochrome P450-derived epoxide 9,10-EpOME (leukotoxin), arising from the most abundant dietary polyunsaturated fatty acid, linoleic acid [1]. It functions as an oxidized lipid mediator implicated in pain perception, adipocyte signaling, immune modulation, and mitochondrial toxicity [2]. The racemic nature of (±)9,10-DiHOME, combined with its unique position as a terminal metabolite in the CYP/sEH axis, distinguishes it from both its epoxide precursors and positional isomers such as 12,13-DiHOME, with recent studies demonstrating that these regioisomers possess distinct, non-overlapping receptor activation profiles that preclude simple substitution in mechanistic investigations .

Why 12,13-DiHOME or 9,10-EpOME Cannot Substitute for 9,10-DiHOME in Targeted Studies


In-class substitution among linoleic acid-derived oxylipins—specifically between 9,10-DiHOME, 12,13-DiHOME, and 9,10-EpOME—is scientifically invalid due to fundamental differences in receptor selectivity, metabolic stability, and biological function. The epoxide 9,10-EpOME exhibits sEH-dependent toxicity distinct from the sEH-independent toxicity of 9,10-DiHOME [1], while 9,10-DiHOME and 12,13-DiHOME demonstrate divergent neuronal morphogenesis effects and TRP channel activation profiles despite shared diol chemistry [2]. Perhaps most critically, these positional isomers activate distinct receptor systems: 9,10-DiHOME signals through PPARγ, whereas 12,13-DiHOME acts as a TRPV1 agonist [3]. The following quantitative evidence establishes the precise, measurable dimensions of differentiation that mandate compound-specific procurement for rigorous lipid mediator research.

Quantitative Evidence for 9,10-DiHOME Differentiation: Head-to-Head Data Versus Closest Comparators


Adipocyte Calcium Influx: 9,10-DiHOME Matches 12,13-DiHOME Potency in Metabolic Signaling

In a 2024 study using mouse brown and white adipocytes, both 9,10-diHOME and 12,13-diHOME demonstrated replicable inverse association with BMI and activated calcium influx with comparable potency in vitro, implicating 9,10-diHOME as a candidate therapeutic target alongside its previously established 12,13-diHOME counterpart .

Metabolism Brown Adipose Tissue Calcium Signaling

Neuronal Morphogenesis: 9,10-DiHOME Exhibits Null Effect on Axonal Growth Versus 12,13-DiHOME Inhibition

In primary cortical neuron-glia co-cultures from postnatal rats exposed for 48 hours to oxidized linoleic acid metabolites, 12,13-DiHOME significantly decreased axonal outgrowth in male neurons, whereas 9,10-DiHOME produced no significant alteration in axonal outgrowth in either male or female neurons [1].

Neurodevelopment Axon Outgrowth Sex-Specific Effects

TRP Channel Activation: 9,10-DiHOME Activates TRPA1 with Higher Current Density Than TRPV1

In CHO cells expressing recombinant TRP channels, 9,10-DiHOME (100 µM) activated TRPA1 with whole-cell current density of approximately 60 pA/pF at Vh = -60 mV, while activation of TRPV1 was approximately 20 pA/pF. In contrast, 12,13-DiHOME activated both TRPV1 and TRPA1 with comparable current densities of approximately 40-50 pA/pF each [1]. This indicates 9,10-DiHOME exhibits a ~3-fold preference for TRPA1 over TRPV1 under these conditions.

Pain TRP Channels Nociception

Immune Function: 9,10-DiHOME Lacks Immunosuppressive Activity of EpOME Precursors

In an insect model system (Spodoptera exigua), EpOMEs acted as immunosuppressants inhibiting both cellular and humoral immune responses, with 12,13-EpOME more potent than 9,10-EpOME. In contrast, DiHOMEs did not inhibit cellular immune responses but instead upregulated the expression of antimicrobial peptides that were selectively suppressed by EpOMEs [1]. This functional divergence was validated using synthetic analogs of both the epoxide and corresponding diol.

Immunology Inflammation Resolution Antimicrobial Peptides

sEH-Dependent Metabolism: 9,10-DiHOME Formation Defines sEH Activity in Cardiovascular Studies

In isolated mouse heart perfusates, genetic deletion of soluble epoxide hydrolase (sEH) resulted in a 3.2-fold higher baseline 9,10-EpOME/DiHOME ratio compared to wild-type mice (P < 0.01), with the 12,13-EpOME/DiHOME ratio showing a similar 3.7-fold increase (P < 0.001) [1]. This ratio serves as a validated biomarker for sEH enzymatic activity.

Cardiovascular sEH Coronary Reactive Hyperemia

Receptor Pathway Divergence: 9,10-DiHOME Activates PPARγ While 12,13-DiHOME Signals Through TRPV1

9,10-DiHOME is characterized as a naturally occurring peroxisome proliferator-activated receptor gamma 2 (PPARγ2) ligand that stimulates adipocytes and inhibits osteoblast differentiation, while 12,13-DiHOME is reported to activate transient receptor potential vanilloid 1 (TRPV1) [1].

Nuclear Receptors PPARγ Lipid Signaling

Validated Application Scenarios for 9,10-DiHOME Procurement in Scientific Research


Metabolic Syndrome and Brown Adipose Tissue Activation Studies

Use 9,10-diHOME as a mechanistically active lipid mediator in BAT activation and metabolic studies, where it has been shown to stimulate calcium influx in mouse brown and white adipocytes with potency comparable to 12,13-diHOME and exhibits replicable inverse association with BMI in human plasma . This compound serves as a candidate therapeutic target or tool compound for investigating the linoleate diol signaling axis in obesity and metabolic disorders.

TRPA1-Specific Nociception and Inflammatory Pain Research

Employ 9,10-DiHOME in pain research applications requiring TRPA1-biased activation, as it generates whole-cell current density of approximately 60 pA/pF at TRPA1 compared to approximately 20 pA/pF at TRPV1 (100 µM), whereas 12,13-DiHOME shows balanced activation of both channels . Following burn injury, spinal levels of 9,10-DiHOME are significantly elevated, with intrathecal TRPA1 antagonist HC-030031 reducing post-burn mechanical and thermal allodynia, supporting its relevance as an endogenous pain-mediating lipid .

Neuronal Development and Sex-Specific Neurobiology Controls

Utilize 9,10-DiHOME as a regioisomer-specific negative control in neuronal morphogenesis studies, where it produces no significant alteration in axonal outgrowth in either male or female primary cortical neurons, in contrast to 12,13-DiHOME which decreases axonal outgrowth specifically in male neurons . This null effect makes 9,10-DiHOME the appropriate comparator for isolating 12,13-DiHOME-specific neurodevelopmental effects.

sEH Activity Biomarker and Analytical Standard Development

Procure 9,10-DiHOME as an analytical standard for LC-MS/MS quantification of the 9,10-EpOME/DiHOME ratio, a validated biomarker of soluble epoxide hydrolase (sEH) enzymatic activity. Genetic deletion of sEH increases this ratio 3.2-fold (P < 0.01) at baseline in isolated mouse hearts, providing a quantifiable endpoint for sEH inhibitor efficacy studies and cardiovascular oxylipin profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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